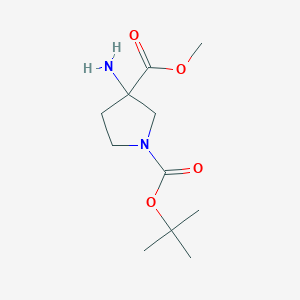

6-(Hidroximetil)-1,4-oxazepano-4-carboxilato de tert-butilo

Descripción general

Descripción

Tert-butyl compounds are often used in organic chemistry due to their stability and the ease with which the tert-butyl group can be removed . The hydroxymethyl group provides a versatile handle for further chemical modifications.

Synthesis Analysis

The synthesis of tert-butyl compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods .Molecular Structure Analysis

The molecular structures of tert-butyl compounds have been elucidated using single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions, making them valuable intermediates . For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes .Physical And Chemical Properties Analysis

Tert-butyl compounds generally have unique physical and chemical properties that make them useful in various applications . For example, tert-butyl 2- (hydroxymethyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a hydroxymethyl group.Aplicaciones Científicas De Investigación

Espectroscopia de RMN

El grupo tert-butilo se utiliza como una sonda sensible en la espectroscopia de RMN para estudiar complejos macromoleculares. Debido a sus tres grupos metilo químicamente idénticos, la parte tert-butilo exhibe señales de RMN excepcionalmente estrechas e intensas, incluso cuando se une a proteínas o complejos grandes . Esto lo convierte en una herramienta invaluable para analizar ensamblajes biomoleculares, especialmente aquellos de estabilidad o solubilidad limitada.

Síntesis de moléculas bioactivas

El 6-(hidroximetil)-1,4-oxazepano-4-carboxilato de tert-butilo sirve como precursor en la síntesis de productos naturales biológicamente activos. Su estructura es propicia para modificaciones que pueden conducir a compuestos con posibles aplicaciones terapéuticas .

Desarrollo farmacéutico

Este compuesto se puede utilizar para sintetizar intermediarios de piperazina monosustituidos, que son frecuentes en muchas moléculas bioactivas y sustancias farmacéuticas. Su versatilidad en la formación de compuestos que contienen piperazina sugiere posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos.

Reacciones catalizadas por paladio

En la síntesis orgánica, el this compound se emplea en reacciones catalizadas por paladio para crear anilinas N-Boc protegidas. Este es un paso crítico en la síntesis de moléculas orgánicas complejas, que pueden incluir productos farmacéuticos y otros materiales funcionales .

Etiquetado de proteínas para estudios de complejos de membrana

El grupo tert-butilo se utiliza para etiquetar proteínas implicadas en la liberación de neurotransmisores. Este etiquetado facilita el estudio de los complejos presinápticos en las membranas, proporcionando información sobre los mecanismos de neurotransmisión .

Cromatografía y espectrometría de masas

Si bien no está directamente relacionado con el this compound, las propiedades del grupo tert-butilo se aprovechan en la cromatografía y la espectrometría de masas para mejorar la eficiencia y la eficacia de estos métodos analíticos .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJSFXUOECCLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1063734-19-9 | |

| Record name | tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)

![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)